molecular formula C22H24N2O2 B7701074 N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

Cat. No. B7701074
M. Wt: 348.4 g/mol
InChI Key: PHHSCGWMJKNFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, also known as DIMBOA, is a natural compound found in various plant species, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants to defend against herbivores and pathogens. DIMBOA has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and angiogenesis (formation of new blood vessels). Additionally, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of oxidative stress, and the regulation of cellular signaling pathways. It has also been shown to have a protective effect against DNA damage and to improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in laboratory experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. Moreover, the availability of various plant sources of this compound makes it easier to obtain in large quantities. However, one limitation of using this compound in experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, including:
1. Investigating its potential as a natural pesticide for crop protection.
2. Studying its effects on the gut microbiome and its potential as a prebiotic.
3. Exploring its potential as a therapeutic agent for neurodegenerative diseases.
4. Investigating its effects on the immune system and its potential as an immunomodulatory agent.
5. Developing new synthesis methods to improve the yield and purity of this compound.
In conclusion, this compound is a natural compound with various biological activities and potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its biochemical and physiological effects. Further research is needed to explore its full potential and develop new applications.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide involves several chemical reactions, including the condensation of 2,3-dimethylbenzaldehyde with 2-hydroxy-3-methoxybenzaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the acylation of the resulting alcohol with isobutyryl chloride to yield this compound. This synthesis method has been optimized to improve the yield and purity of this compound and is widely used in research laboratories.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, this compound has been shown to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-11-7-8-15(3)16(20)4)13-18-12-17-9-5-6-10-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHSCGWMJKNFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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